molecular formula C16H12INO B12894080 7-Iodo-5-(2-methylphenyl)quinolin-8-ol CAS No. 648896-59-7

7-Iodo-5-(2-methylphenyl)quinolin-8-ol

Cat. No.: B12894080
CAS No.: 648896-59-7
M. Wt: 361.18 g/mol
InChI Key: LGLYBLHTMUXBPK-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Iodo-5-(o-tolyl)quinolin-8-ol typically involves the iodination of 5-(o-tolyl)quinolin-8-ol. One common method is the Sandmeyer reaction, where an aryl amine is converted to an aryl halide using a copper(I) halide. The reaction conditions often include the use of sodium nitrite and hydrochloric acid to form the diazonium salt, followed by the addition of potassium iodide to introduce the iodine atom .

Industrial Production Methods

Industrial production of 7-Iodo-5-(o-tolyl)quinolin-8-ol may involve large-scale Sandmeyer reactions or other iodination methods that ensure high yield and purity. The process typically includes steps for purification, such as recrystallization or chromatography, to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

7-Iodo-5-(o-tolyl)quinolin-8-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted quinolines depending on the nucleophile used.

    Oxidation Reactions: Quinoline N-oxides are the primary products.

    Reduction Reactions: Tetrahydroquinoline derivatives are formed.

Scientific Research Applications

7-Iodo-5-(o-tolyl)quinolin-8-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antitumor activities.

    Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Iodo-5-(o-tolyl)quinolin-8-ol involves its interaction with biological targets such as enzymes and receptors. The iodine atom and quinoline ring structure allow it to bind to specific sites on enzymes, inhibiting their activity. This can lead to the disruption of essential biological processes in microorganisms, making it an effective antimicrobial agent .

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-7-iodoquinolin-8-ol: Another quinoline derivative with similar antimicrobial properties.

    8-Hydroxyquinoline: Known for its metal-chelating properties and use in various applications.

Uniqueness

The combination of these groups in the quinoline structure provides a distinct set of chemical and biological properties compared to other quinoline derivatives .

Properties

CAS No.

648896-59-7

Molecular Formula

C16H12INO

Molecular Weight

361.18 g/mol

IUPAC Name

7-iodo-5-(2-methylphenyl)quinolin-8-ol

InChI

InChI=1S/C16H12INO/c1-10-5-2-3-6-11(10)13-9-14(17)16(19)15-12(13)7-4-8-18-15/h2-9,19H,1H3

InChI Key

LGLYBLHTMUXBPK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CC(=C(C3=C2C=CC=N3)O)I

Origin of Product

United States

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